molecular formula C9H6Cl2N2O B1592233 4,6-Dichloro-7-methoxyquinazoline CAS No. 205584-69-6

4,6-Dichloro-7-methoxyquinazoline

Cat. No.: B1592233
CAS No.: 205584-69-6
M. Wt: 229.06 g/mol
InChI Key: PHWAMXVPMNPOIU-UHFFFAOYSA-N
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Description

4,6-Dichloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6Cl2N2O . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

4,6-Dichloro-7-methoxyquinazoline has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industrial Applications: The compound is employed in the development of agrochemicals and dyes.

Safety and Hazards

4,6-Dichloro-7-methoxyquinazoline is classified under GHS07. It has hazard statements H315, H317, and H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and getting medical advice/attention if skin irritation or rash occurs (P333 + P313) or if eye irritation persists (P337 + P313) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-7-methoxyquinazoline typically involves the chlorination and methoxylation of quinazoline derivatives. One common method includes the reaction of 4,6-dichloroquinazoline with methanol in the presence of a base such as sodium methoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-7-methoxyquinazoline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding quinazoline derivatives.

    Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-7-methoxyquinazoline depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The chlorine and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its function. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dichloro-2,8-dimethylquinoline
  • 4,6-Dichloro-2,8-dimethylquinoline
  • 4,8-Dichloro-2,6-dimethylquinoline

Comparison

4,6-Dichloro-7-methoxyquinazoline is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4,6-dichloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWAMXVPMNPOIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596616
Record name 4,6-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205584-69-6
Record name 4,6-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-7-methoxyquinazoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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